
(3-Chloro-4-methoxyphenyl)propylamine
Overview
Description
(3-Chloro-4-methoxyphenyl)propylamine is an organic compound characterized by the presence of a chloro group, a methoxy group, and a propylamine chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)propylamine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methoxyphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-4-methoxyphenyl)propylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxyphenylamine
- 3-Chloro-4-methoxybenzylamine
- 3-Chloro-4-methoxyphenylacetamide
Uniqueness
(3-Chloro-4-methoxyphenyl)propylamine is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the benzene ring, combined with a propylamine chain
Biological Activity
(3-Chloro-4-methoxyphenyl)propylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological mechanisms, pharmacokinetics, and its implications in medicinal chemistry, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a chloro group and a methoxy group attached to a phenyl ring, along with a propylamine chain. Its molecular formula is C10H14ClNO2, indicating the presence of chlorine, nitrogen, and oxygen atoms which contribute to its biological activity.
Target Interactions
The primary biological activities of this compound are believed to stem from its interactions with specific cellular targets:
- Ephrin Type-B Receptor 4 : It has been suggested that this compound may interact with ephrin receptors, particularly ephrin type-B receptor 4, which plays a significant role in various signaling pathways involved in cell communication and development.
- Enzymatic Modulation : The compound may modulate the activity of enzymes involved in metabolic pathways. This modulation can lead to either inhibition or activation depending on the specific enzyme target.
Cellular Effects
At the cellular level, this compound influences several processes:
- Gene Expression : Research indicates that it can alter gene expression related to metabolic pathways, potentially leading to changes in cellular metabolism.
- Cell Signaling Pathways : The compound may affect signaling pathways by binding to receptors and influencing downstream cellular responses.
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest that this compound undergoes rapid but incomplete absorption with oral bioavailability ranging from 4% to 23%. This variability can impact its efficacy as a therapeutic agent.
Antimicrobial Properties
One of the notable applications of this compound is in the synthesis of antimicrobial agents. Its structural characteristics allow it to serve as a precursor for developing compounds with enhanced antimicrobial activity.
Anticancer Potential
There is ongoing research into the anticancer properties of compounds related to this compound. Studies suggest that modifications of the phenyl ring can lead to derivatives with improved selectivity and efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of this compound:
- Antimicrobial Activity : A study highlighted its role in synthesizing new antimicrobial agents, demonstrating significant efficacy against Gram-positive bacteria.
- Cancer Research : Research focusing on halogenated derivatives has shown that modifications can enhance cytotoxic effects on cancer cells, indicating potential for drug development targeting specific cancers .
- Mechanistic Studies : Investigations into its interaction with cellular receptors have provided insights into how it may influence cell signaling and gene regulation, which are crucial for therapeutic applications in oncology and infectious diseases .
Data Summary Table
Property | Details |
---|---|
Molecular Formula | C10H14ClNO2 |
Primary Targets | Ephrin receptors, various enzymes |
Pharmacokinetics | Oral bioavailability: 4% - 23% |
Biological Activities | Antimicrobial, potential anticancer properties |
Mechanism of Action | Modulation of enzyme activity; alteration of gene expression |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Chloro-4-methoxyphenyl)propylamine, and how can reaction conditions be optimized to minimize byproducts?
- Methodology : The synthesis can involve nucleophilic substitution or reductive amination. For example, reacting 3-chloro-4-methoxybenzyl chloride with propylamine under controlled pH (basic conditions) to avoid side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor intermediates via thin-layer chromatography (TLC) and optimize temperature (40–60°C) to enhance yield . For purification, employ column chromatography with silica gel and validate purity via HPLC (>98%) .
Q. How should researchers safely handle this compound given its reactivity?
- Methodology : Follow MSDS guidelines for propylamine derivatives: use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers away from oxidizers (e.g., HNO₃) and strong acids. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Monitor vapor concentrations using portable gas detectors .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm). Assign propylamine chain signals (δ 1.2–2.7 ppm) .
- FTIR : Confirm C-Cl (600–800 cm⁻¹) and methoxy (1250 cm⁻¹) stretches. Compare to databases like NIST Chemistry WebBook .
- LC-MS/MS : Derivatize with tris(trimethoxyphenyl) phosphonium propylamine to enhance ionization efficiency in positive-ion mode .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined when encountering twinning or weak diffraction patterns?
- Methodology : Use SHELXL for refinement, leveraging its robustness in handling twinned data. Apply the Flack parameter (x) to resolve enantiomer polarity ambiguities in near-centrosymmetric structures. Perform multi-scan absorption corrections and validate with R-factor convergence (<5%) .
Q. What strategies resolve contradictions in thermodynamic stability data for this compound under varying pH conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) under controlled pH (3–11) to monitor decomposition stages. Calculate activation energy (Eₐ) via the Flynn-Wall-Ozawa method. Cross-reference with calorimetric data (e.g., enthalpy of combustion from NIST) to reconcile discrepancies .
Q. How can researchers design experiments to study the interaction of this compound with biological polyamine pathways?
- Methodology :
- Enzyme Inhibition : Use DFMO (a polyamine biosynthesis inhibitor) to assess competitive binding with spermidine synthase. Measure IC₅₀ via kinetic assays .
- Cellular Uptake : Radiolabel the compound with ¹⁴C and track accumulation in cell lines (e.g., HeLa) using scintillation counting. Normalize data to protein content .
Q. What experimental approaches mitigate spectral interference in LC-MS/MS analysis of this compound in complex matrices?
- Methodology :
- Sample Prep : Use solid-phase extraction (C18 cartridges) to isolate the compound from biological fluids.
- Derivatization : Enhance sensitivity by reacting with tris(trimethoxyphenyl) phosphonium propylamine, which reduces ion suppression from co-eluting metabolites .
Q. Notes
Properties
IUPAC Name |
3-chloro-4-methoxy-N-propylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-6-12-8-4-5-10(13-2)9(11)7-8/h4-5,7,12H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJQPVLLNZZNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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